An In-depth Technical Guide to 5-Sulfamoylisoxazole-3-carboxamide and Its Structurally Related Analogs
An In-depth Technical Guide to 5-Sulfamoylisoxazole-3-carboxamide and Its Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, a specific CAS number and dedicated experimental data for 5-sulfamoylisoxazole-3-carboxamide are not readily found in public databases. This guide, therefore, provides a comprehensive technical overview based on the well-characterized properties and established methodologies of structurally similar isoxazole and sulfonamide-containing compounds. The information herein is intended to serve as a foundational resource, offering insights into the potential characteristics and experimental approaches for the synthesis, analysis, and biological evaluation of 5-sulfamoylisoxazole-3-carboxamide.
Introduction
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active molecules.[1] These compounds exhibit a diverse range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The incorporation of a carboxamide moiety at the 3-position and a sulfamoyl group at the 5-position of the isoxazole ring is anticipated to confer unique physicochemical and biological properties, making 5-sulfamoylisoxazole-3-carboxamide a molecule of significant interest for drug discovery and development. This guide provides a detailed exploration of the anticipated properties, potential biological activities, and relevant experimental protocols for this compound, drawing parallels from closely related analogs.
Physicochemical Properties
While specific experimental data for 5-sulfamoylisoxazole-3-carboxamide is not available, we can infer its likely properties based on related structures such as 5-methylisoxazole-3-carboxamide and sulfamethoxazole.
| Property | Predicted Value/Information | Reference Analog(s) |
| CAS Number | Not available | 5-Methylisoxazole-3-carboxamide: 3445-52-1[3][4] |
| Molecular Formula | C4H4N2O4S | - |
| Molecular Weight | 176.15 g/mol | 5-Methylisoxazole-3-carboxamide: 126.11 g/mol [3] |
| Appearance | Likely a solid at room temperature | 5-Methylisoxazole-3-carboxylic acid: solid[5] |
| Melting Point | Undetermined | 5-Methylisoxazole-3-carboxylic acid: 106-110 °C[5] |
| Boiling Point | Undetermined | - |
| Solubility | Expected to have some aqueous solubility due to the polar sulfamoyl and carboxamide groups. | Sulfonamides can have variable solubility. |
| Stability | Likely stable under standard laboratory conditions. | General stability of isoxazole and sulfonamide compounds. |
Chemical Structure
Caption: Chemical structure of 5-sulfamoylisoxazole-3-carboxamide.
Potential Biological Activities and Mechanisms of Action
The biological profile of 5-sulfamoylisoxazole-3-carboxamide is likely to be influenced by both the isoxazole-carboxamide core and the sulfamoyl substituent.
Enzyme Inhibition
The isoxazole-carboxamide scaffold is a known pharmacophore for the inhibition of various enzymes.[1]
-
Carbonic Anhydrase Inhibition: The presence of a primary sulfonamide group is a classic feature of carbonic anhydrase inhibitors.[6] These inhibitors are used in the treatment of glaucoma.[6] It is plausible that 5-sulfamoylisoxazole-3-carboxamide could exhibit inhibitory activity against carbonic anhydrase isoforms.
-
Dihydropteroate Synthase (DHPS) Inhibition: Sulfonamide antibiotics, such as sulfamethoxazole, act by inhibiting DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[7][8] This leads to the disruption of DNA synthesis and bacterial growth.[8] The sulfamoyl group in the target molecule suggests a potential for antibacterial activity via a similar mechanism.
-
Other Kinase Inhibition: Various substituted oxazole carboxamides have been identified as potent inhibitors of kinases like Glycogen Synthase Kinase 3 (GSK-3).[9]
Anticancer Activity
Numerous isoxazole derivatives have demonstrated significant anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest.[1]
Neuromodulatory Effects
Isoxazole derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission in the central nervous system.[2][10][11] Modulation of these receptors has therapeutic potential in neurological disorders.
Caption: Potential mechanism of action via inhibition of the bacterial folic acid pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for the potential synthesis, purification, and analysis of 5-sulfamoylisoxazole-3-carboxamide, based on established procedures for related compounds.[12][13]
Plausible Synthetic Workflow
A plausible synthetic route could involve the construction of the isoxazole ring followed by functional group manipulations.
Caption: Plausible synthetic workflow for 5-sulfamoylisoxazole-3-carboxamide.
Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid (Intermediate)[14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione in aqueous methanol.
-
Reaction: Add hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate).
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to yield 5-methylisoxazole-3-carboxylic acid.
Step 2: Conversion to 5-Methylisoxazole-3-carboxamide[14]
-
Activation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride in the presence of a catalytic amount of pyridine at ice-cold temperature.
-
Amination: React the acid chloride with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to form the carboxamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).[12]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amine and amide), C=O (amide), and S=O (sulfonamide).
Safety and Handling
Based on the safety data for related sulfonamides like sulfamethoxazole, 5-sulfamoylisoxazole-3-carboxamide should be handled with care.[15][16][17]
-
Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[15][16][17] Some sulfonamides are suspected of causing genetic defects and cancer.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area or under a fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[16] If on skin, wash with soap and water.[16] If ingested, seek medical attention.[16]
Conclusion
While direct experimental data for 5-sulfamoylisoxazole-3-carboxamide is currently limited, this technical guide provides a comprehensive framework for its potential synthesis, characterization, and biological evaluation based on the extensive knowledge of structurally related isoxazole and sulfonamide compounds. The unique combination of the isoxazole-carboxamide core and the sulfamoyl group suggests a promising potential for diverse pharmacological activities, warranting further investigation by the scientific community.
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